molecular formula C17H33NO B12807016 1-(Pyrrolidin-1-yl)tridecan-1-one CAS No. 70974-46-8

1-(Pyrrolidin-1-yl)tridecan-1-one

Cat. No.: B12807016
CAS No.: 70974-46-8
M. Wt: 267.4 g/mol
InChI Key: MMVXEDLBCRDEAG-UHFFFAOYSA-N
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Description

NSC 195024, also known as N1,N1,4-trimethylbenzene-1-sulfonamide, is a sulfonamide compound. Sulfonamides are a class of compounds that contain the sulfonamide functional group attached to an aromatic ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

The synthesis of N1,N1,4-trimethylbenzene-1-sulfonamide typically involves the sulfonation of 1,4-dimethylbenzene (p-xylene) followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

N1,N1,4-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1,N1,4-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Sulfonamides are known for their antimicrobial properties, making this compound a potential candidate for studying antibacterial activity.

    Medicine: Research into sulfonamide derivatives often focuses on their potential as therapeutic agents, particularly as antibiotics.

    Industry: Sulfonamides are used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1,4-trimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.

Comparison with Similar Compounds

N1,N1,4-trimethylbenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase.

    Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.

    Sulfisoxazole: Known for its use in treating urinary tract infections. The uniqueness of N1,N1,4-trimethylbenzene-1-sulfonamide lies in its specific structure, which may confer different pharmacokinetic properties and spectrum of activity compared to other sulfonamides.

Properties

CAS No.

70974-46-8

Molecular Formula

C17H33NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-pyrrolidin-1-yltridecan-1-one

InChI

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)18-15-12-13-16-18/h2-16H2,1H3

InChI Key

MMVXEDLBCRDEAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)N1CCCC1

Origin of Product

United States

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